molecular formula C15H17NO B1398991 (2-(Benzyloxy)-4-methylphenyl)methanamine CAS No. 1457548-54-7

(2-(Benzyloxy)-4-methylphenyl)methanamine

Cat. No. B1398991
CAS RN: 1457548-54-7
M. Wt: 227.3 g/mol
InChI Key: UFQHYPHSADNCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-(Benzyloxy)-4-methylphenyl)methanamine” is a chemical compound with the molecular weight of 227.31 . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for “(2-(Benzyloxy)-4-methylphenyl)methanamine” is 1S/C15H17NO/c16-10-14-8-4-5-9-15 (14)12-17-11-13-6-2-1-3-7-13/h1-9H,10-12,16H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “(2-(Benzyloxy)-4-methylphenyl)methanamine” are not available, benzylic compounds in general are known to undergo various types of reactions. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Physical And Chemical Properties Analysis

“(2-(Benzyloxy)-4-methylphenyl)methanamine” is an oil with a molecular weight of 227.31 . It is stored at a temperature of 4°C .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(2-(Benzyloxy)-4-methylphenyl)methanamine”:

Inhibition of CARM1

This compound has been modified to create derivatives that act as potent inhibitors of CARM1 (Coactivator-associated arginine methyltransferase 1), which is significant in the treatment of B-cell malignancies. One such derivative, compound 17e, has shown remarkable potency and selectivity for CARM1 with an IC50 value of 2 ± 1 nM .

Treatment of Melanoma

The derivatives of (2-(Benzyloxy)-4-methylphenyl)methanamine have also demonstrated notable antiproliferative effects against melanoma cell lines, indicating their potential as therapeutic agents for melanoma treatment .

Safety and Hazards

The safety information for “(2-(Benzyloxy)-4-methylphenyl)methanamine” indicates that it has the GHS pictograms GHS05 and GHS07 . The hazard statements associated with this compound are H302, H314, and H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-methyl-2-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9H,10-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQHYPHSADNCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Benzyloxy)-4-methylphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(Benzyloxy)-4-methylphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(Benzyloxy)-4-methylphenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-(Benzyloxy)-4-methylphenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-(Benzyloxy)-4-methylphenyl)methanamine
Reactant of Route 5
(2-(Benzyloxy)-4-methylphenyl)methanamine
Reactant of Route 6
(2-(Benzyloxy)-4-methylphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.